Agarospirol Agarospirol Agarospirol has topical anti-inflammatory activity.
Brand Name: Vulcanchem
CAS No.: 1460-73-7
VCID: VC0517512
InChI: InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1
SMILES: CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

Agarospirol

CAS No.: 1460-73-7

Cat. No.: VC0517512

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agarospirol - 1460-73-7

Specification

CAS No. 1460-73-7
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1
Standard InChI Key ICWHTQRTTHCUHW-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C
SMILES CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Canonical SMILES CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Agarospirol (C15H26O\text{C}_{15}\text{H}_{26}\text{O}, molecular weight 222.36 g/mol) is defined by its spiro[4.5]decane skeleton, featuring a bicyclic system where a cyclohexane ring is fused to a cyclopentane moiety via a single spiro carbon atom . The IUPAC name, 2-((2R,5R,10R)-6,10-dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol, underscores its stereochemical complexity, with three chiral centers at positions 2, 5, and 10 . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxyl group and the trans-fused ring system, which are critical for its biological interactions .

The compound’s infrared (IR) spectrum shows characteristic absorptions at 1665 cm1^{-1} (C=O stretch) and 3450 cm1^{-1} (O–H stretch), while ultraviolet (UV) analysis reveals a maximum absorbance at 273 nm (ε=16,300\varepsilon = 16,300) attributed to the conjugated dienone system in synthetic intermediates . These spectral features facilitate the identification of agarospirol in complex matrices, such as agarwood essential oils .

Natural Occurrence and Biosynthetic Pathways

Agarospirol is predominantly found in Aquilaria species (Thymelaeaceae), particularly A. sinensis and A. malaccensis, which produce agarwood—a resinous heartwood valued in perfumery and traditional medicine . Biosynthetically, it originates from the mevalonic acid (MVA) pathway, where farnesyl pyrophosphate (FPP) undergoes cyclization via sesquiterpene synthases (SesTPS) to form the spirovetivane backbone . Key enzymatic steps include:

  • FPP Synthesis: Catalyzed by farnesyl pyrophosphate synthase (FPS), which condenses isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

  • Cyclization: SesTPS enzymes, such as those identified in Aquilaria transcriptomes, convert FPP into the spiro[4.5]decane scaffold .

  • Oxidation: Cytochrome P450 enzymes introduce hydroxyl groups, enhancing solubility and bioactivity .

Environmental stressors (e.g., fungal infection, physical wounding) upregulate the MVA pathway in Aquilaria, increasing agarospirol production as a defense metabolite . Methyl jasmonate (MeJA) and calcium signaling further stimulate this process, making them key agents in artificial agarwood induction .

Synthetic Strategies and Stereochemical Control

The first total synthesis of racemic agarospirol was achieved in 1970 via a 12-step sequence starting from a keto ester precursor . Modern approaches, such as the connective synthesis by European researchers, emphasize efficiency and stereoselectivity :

Key Synthetic Steps:

This method highlights the challenges of spirocycle construction, particularly in controlling the stereochemistry at C2, C5, and C10. Recent advances employ asymmetric catalysis to access enantiopure agarospirol, though scalability remains a limitation .

Biological Activities and Mechanistic Insights

Sedative and Anxiolytic Effects

Agarospirol exhibits dose-dependent sedative effects in murine models, prolonging hexobarbital-induced sleep duration by 40–60% at 50 mg/kg . Mechanistically, it modulates γ-aminobutyric acid (GABAA_A) receptors, enhancing chloride ion influx and neuronal hyperpolarization . Synergistic interactions with benzylacetone—a co-occurring agarwood component—amplify this activity, suggesting multi-target mechanisms .

Anti-Inflammatory Properties

In vitro assays demonstrate agarospirol’s inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes, with IC50_{50} values of 0.25 µg/ml and 0.5 µg/ml, respectively . This dual inhibition reduces prostaglandin E2_2 (PGE2_2) synthesis by 70–80% in lipopolysaccharide (LPS)-stimulated macrophages, outperforming indomethacin in selectivity .

Comparative Analysis with Related Sesquiterpenoids

CompoundStructure TypeBioactivityNatural Source
AgarospirolSpiro[4.5]decaneSedative, anti-inflammatoryAquilaria spp.
HinesolSpiro[4.5]decaneAntimicrobialAtractylodes lancea
β-VetivoneBicyclic ketoneAntifungal, perfumeryVetiveria zizanioides
Jinkoh-eremolEudesmaneAntioxidantAquilaria spp.

Agarospirol’s spirocyclic framework distinguishes it from linear sesquiterpenes like β-vetivone, conferring greater metabolic stability and receptor specificity .

Future Research Directions

  • Synthetic Biology: Heterologous expression of SesTPS and P450 genes in Saccharomyces cerevisiae could enable microbial agarospirol production .

  • Target Identification: Proteomic studies are needed to map agarospirol’s interactions with non-GABAergic targets, such as TRPV1 channels .

  • Clinical Translation: Phase I trials assessing agarospirol’s pharmacokinetics and safety in humans are warranted, particularly for anxiety disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator